molecular formula C19H28N4O2 B2493266 1-[1'-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-[3,4'-bipiperidin]-1-yl]prop-2-en-1-one CAS No. 2418659-71-7

1-[1'-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-[3,4'-bipiperidin]-1-yl]prop-2-en-1-one

Cat. No.: B2493266
CAS No.: 2418659-71-7
M. Wt: 344.459
InChI Key: XWJXHJPOHLOEFB-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . It also contains a pyrazole ring, which is a type of aromatic organic compound . The presence of these structures could suggest that this compound has some biological activity, but without specific research, it’s hard to say for sure.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely require advanced analytical techniques such as NMR spectroscopy or X-ray crystallography to fully elucidate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of any polar functional groups .

Future Directions

Future research on this compound could involve elucidating its exact structure, synthesizing it in the lab, and testing its biological activity. This could potentially lead to the discovery of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

1-[3-[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-4-18(24)23-9-5-6-16(13-23)15-7-10-22(11-8-15)19(25)17-12-14(2)20-21(17)3/h4,12,15-16H,1,5-11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJXHJPOHLOEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)C3CCCN(C3)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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